3-Ethyl-3-methoxyazetidine
Description
Significance of Azetidine (B1206935) Heterocycles in Organic Synthesis Research
The azetidine scaffold is a crucial structural unit found in a variety of natural products, alkaloids, and synthetic compounds with notable biological activities. magtech.com.cnmdpi.com Their importance extends to their use as intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cnrsc.org The development of novel synthetic methodologies to construct and functionalize the azetidine ring is an active area of research, driven by the demand for new chemical entities in drug discovery. rsc.orgresearchgate.netchemrxiv.org The presence of the azetidine motif in approved drugs underscores its significance in medicinal chemistry. rsc.orgchemrxiv.org
Overview of Strain-Driven Character and Reactivity in Four-Membered Ring Systems
Four-membered ring systems like azetidines are characterized by significant ring strain, approximately 25.4 kcal/mol. rsc.org This strain is a key determinant of their reactivity, making them more reactive than their five-membered (pyrrolidines) or six-membered (piperidines) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This inherent strain can be strategically harnessed to drive various chemical transformations, including ring-opening reactions and functionalizations that are not as readily achieved with less strained systems. rsc.orgacs.orgresearchgate.net The reactivity is also influenced by the electronic effects of heteroatoms within the ring. acs.org The synthesis of complex polycyclic systems can also be driven by the strain inherent in four-membered rings. bohrium.com
Positioning of 3-Ethyl-3-methoxyazetidine within Substituted Azetidine Chemistry
This compound is a specific example of a substituted azetidine, a class of compounds that has attracted considerable interest from chemists. rsc.org The substituents at the 3-position, an ethyl group and a methoxy (B1213986) group, are expected to influence the compound's physical and chemical properties. The ethyl group introduces steric bulk and hydrophobicity, while the methoxy group can affect polarity and electronic distribution within the ring. The study of such substituted azetidines is crucial for understanding how modifications to the azetidine core can tune its properties for various applications, including as building blocks in the synthesis of more complex molecules. rsc.orgontosight.ai
Chemical Profile of this compound
The hydrochloride salt of this compound is the commonly available form for research and synthesis purposes. chemsrc.combldpharm.com
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 942307-86-0 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
Data sourced from Chemsrc. chemsrc.com
Synthesis and Research Findings
While specific research articles detailing the synthesis and reactivity of this compound are not extensively available in the public domain, general synthetic strategies for substituted azetidines can be inferred from the broader literature.
A plausible synthetic route could involve the rearrangement of an aziridine (B145994) intermediate. For instance, a known method involves the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which undergo a rearrangement from an aziridine to an azetidine structure. researchgate.netacs.org Another general approach to substituted azetidines is through the cyclization of appropriately functionalized linear precursors. researchgate.net
The study of related compounds provides insight into the potential reactivity and utility of this compound. For example, 3-methoxyazetidine (B35406) hydrochloride has been utilized in the preparation of isoxazole-thiazole derivatives with potential applications in treating cognitive disorders. chemicalbook.com Furthermore, various substituted azetidines, including those with methoxy groups, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. acs.org These examples highlight the role of substituted azetidines as key intermediates in the development of new therapeutic agents.
The development of synthetic methods for related compounds, such as tert-butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate, indicates an interest in this substitution pattern for applications in medicinal chemistry and as pharmaceutical intermediates. synhet.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
942400-30-8 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-ethyl-3-methoxyazetidine |
InChI |
InChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3 |
InChI Key |
GOEOBDFNYYPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)OC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Ethyl 3 Methoxyazetidine and Azetidine Derivatives
Ring-Opening Reactions of Azetidine (B1206935) and Azetidinium Systems
The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, a key feature of their chemistry. rsc.org These reactions can be initiated through the formation of an azetidinium ion, which is an activated form of the azetidine ring.
Nucleophilic attack on azetidinium ions is a common method for ring-opening, leading to the formation of polysubstituted linear amines. nih.gov This process often occurs with high stereoselectivity and regioselectivity. nih.gov The regiochemical outcome of the nucleophilic attack is governed by various factors, and Density Functional Theory (DFT) calculations have been employed to better understand these parameters. nih.gov For instance, studies on 2-aryl-N-tosylazetidines have shown that Lewis acid-mediated ring-opening with alcohols proceeds via an SN2 pathway to yield 1,3-amino ethers. iitk.ac.in
The reactivity of azetidinium ions is lower than that of the more strained aziridinium (B1262131) ions. researchgate.net However, they remain synthetically valuable intermediates. The general mechanism involves the formation of the azetidinium ion, followed by nucleophilic attack at one of the ring carbons, leading to cleavage of a carbon-nitrogen bond and relief of ring strain.
Intramolecular Cyclization and Rearrangement Processes
The rearrangement of aziridines to azetidines represents a fascinating ring-expansion process. One notable study detailed the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net This transformation proceeds through an intermediate 2-(bromomethyl)-2-methylaziridine. researchgate.net
The mechanism of this rearrangement is believed to involve the initial formation of the aziridine (B145994) ring. Subsequent intramolecular cyclization is facilitated by the Thorpe-Ingold effect, where gem-disubstitution on the aziridine carbon positions the nucleophilic nitrogen favorably for attack on the carbon bearing the leaving group (bromide). researchgate.net This leads to a bicyclic aziridinium salt intermediate. researchgate.net The final step is the nucleophilic opening of this strained bicyclic system by a solvent molecule, such as methanol (B129727), to yield the 3-methoxyazetidine (B35406) product. researchgate.net This process is thermodynamically driven, with the four-membered azetidine ring being more stable than the intermediate aziridine. researchgate.net
Another approach involves a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly substituted methylene azetidines. nih.gov This reaction is proposed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov
Table 1: Key Intermediates in Aziridine to Azetidine Rearrangements
| Intermediate | Role in Rearrangement | Source |
|---|---|---|
| 2-(Bromomethyl)aziridine | Precursor to the bicyclic intermediate | researchgate.net |
| Bicyclic Aziridinium Salt | Strained intermediate that undergoes nucleophilic attack | researchgate.net |
| Aziridinium Ylide | Intermediate in the [3+1] ring expansion with carbenes | nih.gov |
Functional Group Transformations and Derivatization
Haloazetidines are versatile intermediates for the synthesis of various substituted azetidines. For example, N-acyl-3-bromomethyl-3-chloroazetidines can be synthesized by the addition of acyl chlorides across the N-C(3) bond of 3-bromomethyl-1-azabicyclo[1.1.0]butane. colab.ws These dihaloazetidines can then undergo zinc-promoted eliminative dehalogenation to form N-acyl-3-methyleneazetidines, which can be further converted to N-acylazetidin-3-ones via ozonolysis. colab.ws
Another pathway for the formation of substituted azetidines from haloazetidines involves the rearrangement of 2-(bromomethyl)aziridine-2-carboxylates to 3-chloroazetidine-3-carboxylates. colab.ws This highlights the utility of halo-substituted small rings in accessing more complex azetidine structures.
The nucleophilic ring-opening of azetidinium ions is a powerful method for synthesizing a diverse range of functionalized linear amines. nih.gov This strategy takes advantage of the electrophilic nature of the carbons in the strained azetidinium ring.
A variety of nucleophiles, including azide (B81097) anions, benzylamine (B48309), acetate, and alkoxides, have been successfully employed in these reactions. organic-chemistry.org The regioselectivity of the ring-opening is a crucial aspect of this methodology. For instance, in azetidinium ions with different substituents at the C2 and C4 positions, the nucleophile may preferentially attack one carbon over the other. DFT calculations have been instrumental in rationalizing the observed regioselectivities. nih.gov The stereochemical outcome is also often well-controlled, leading to stereoselective syntheses of amine derivatives. nih.gov
Table 2: Examples of Nucleophiles in Azetidinium Ring-Opening
| Nucleophile | Resulting Functional Group | Source |
|---|---|---|
| Azide (N₃⁻) | Azidoamine | organic-chemistry.org |
| Benzylamine | Diamine | organic-chemistry.org |
| Acetate (AcO⁻) | Amino ester | organic-chemistry.org |
| Alkoxide (RO⁻) | Amino ether | organic-chemistry.org |
Polar Radical Crossover (PRC) Reactions for Functionalization of Strained Azetidine Ring Systems
While specific examples of Polar Radical Crossover (PRC) reactions involving 3-Ethyl-3-methoxyazetidine are not available, the principles of PRC can be applied to the functionalization of strained rings like azetidines. PRC reactions involve the conversion of a radical intermediate into an ionic species (or vice versa) through single-electron redox events. thieme-connect.de This allows for the combination of radical and polar reaction steps in a single synthetic sequence. thieme-connect.de
For strained ring systems, a PRC approach could involve the initial generation of a radical on the azetidine ring. This radical could then be oxidized to a carbocation, which would be susceptible to nucleophilic attack. This strategy could enable the introduction of a wide range of functional groups onto the azetidine scaffold. The high ring strain of azetidines could play a significant role in the energetics and outcomes of such reactions. rsc.org The development of photoredox catalysis has provided mild conditions for the generation of alkyl radicals, which could potentially be applied to the functionalization of azetidines. researchgate.net
Chemodivergent and Stereoselective Transformations
The reactivity of the strained four-membered ring of azetidine derivatives, including this compound, allows for a variety of chemodivergent and stereoselective transformations. These reactions are crucial for the synthesis of complex molecules with specific spatial arrangements of atoms, which is of high interest in medicinal chemistry. rsc.orgrsc.org The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet stable enough for controlled chemical manipulation. rsc.org This unique reactivity profile enables selective bond cleavage and functionalization under specific reaction conditions. rsc.org
Recent advances have focused on directing the outcome of reactions involving azetidine derivatives toward different structural motifs (chemodivergence) while controlling the three-dimensional orientation of the newly formed stereocenters (stereoselectivity).
One notable approach to achieving stereoselectivity in the synthesis of azetidine derivatives is through gold-catalyzed reactions. For instance, the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov This method avoids the use of potentially hazardous diazo compounds, which are common in other synthetic routes. nih.gov The stereochemistry of the final product is controlled by the chiral sulfinamide chemistry employed in the synthesis of the starting material. nih.gov
Another powerful strategy involves strain-release reactions of highly strained precursors like azabicyclo[1.1.0]butanes. rsc.org These reactions can lead to a diverse range of 3,3-disubstituted azetidines. The choice of reagents and reaction conditions dictates the reaction pathway, leading to different products from a common intermediate. For example, the reaction of lithiated azabicyclo[1.1.0]butane with boronic esters, followed by treatment with acetic acid, results in the formation of 3,3-disubstituted azetidines. rsc.org
Furthermore, photocycloaddition reactions, such as the aza-Paternò-Büchi reaction, offer a pathway to functionalized azetidines. The visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, catalyzed by an Iridium(III) complex, demonstrates excellent functional group tolerance. rsc.orgchemrxiv.org Mechanistic studies suggest that this reaction proceeds via triplet energy transfer. rsc.org
The following table summarizes selected stereoselective transformations leading to functionalized azetidine derivatives, highlighting the diversity of applicable methods.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference |
| Intermolecular Oxidation | BrettPhosAuNTf₂ | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | >98% ee | nih.gov |
| Strain-Release Homologation | Acetic Acid | Azabicyclo[1.1.0]butane-boronate complex | 3,3-disubstituted azetidines | High | rsc.org |
| [2+2] Photocycloaddition | fac-[Ir(dFppy)₃] | 2-Isoxazoline-3-carboxylates and Alkenes | Functionalized azetidines | High | rsc.org |
| Intramolecular C(sp³)–H Amination | Pd(OAc)₂ / AgOAc | N-TFA protected amines | cis-arylated azetidines | cis-stereoselective | rsc.org |
Stereochemical Aspects in 3 Ethyl 3 Methoxyazetidine Research
Diastereoselective Synthesis and Control in Azetidine (B1206935) Formation
The diastereoselective synthesis of 3,3-disubstituted azetidines, such as 3-ethyl-3-methoxyazetidine, is a formidable challenge in organic synthesis. The construction of the strained four-membered ring with a quaternary stereocenter requires precise control over reaction conditions and reagent selection. Several strategies have been developed for the synthesis of substituted azetidines, which can be adapted to control the diastereoselectivity in forming compounds like this compound. acs.orgrsc.org
One common approach involves the intramolecular cyclization of a suitably substituted acyclic precursor. The stereochemistry of the final azetidine ring is often dictated by the stereocenters present in the open-chain precursor and the stereochemical course of the cyclization reaction. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a pathway to functionalized azetidines. frontiersin.org The stereochemistry of the epoxide precursor directly influences the relative stereochemistry of the substituents on the resulting azetidine ring.
Another powerful method is the [2+2] photocycloaddition, known as the aza Paternò–Büchi reaction, between an imine and an alkene. rsc.org The regio- and stereoselectivity of this reaction are influenced by the electronic properties and steric hindrance of the substituents on both the imine and the alkene. rsc.org For the synthesis of this compound, a hypothetical retrosynthetic analysis might involve the reaction of an appropriately substituted imine with an enol ether. The facial selectivity of the alkene approach to the excited state imine would be crucial in determining the diastereomeric outcome. The stereospecificity of such reactions, often proceeding through a singlet state exciplex, can lead to a high degree of stereocontrol. rsc.org
Furthermore, ring expansion reactions of aziridines have emerged as a viable route to azetidines. A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The chirality from the aziridine (B145994) substrate can be efficiently transferred to the azetidine product through a proposed ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov
The choice of protective groups on the azetidine nitrogen can also play a significant role in directing the stereochemical outcome of subsequent functionalization or during the ring-forming step itself. Bulky protecting groups can shield one face of the molecule, leading to preferential attack from the less hindered side.
| Method | Key Features | Stereochemical Control Elements | Applicability to this compound |
|---|---|---|---|
| Intramolecular Cyclization of Epoxy Amines | Catalyzed by Lewis acids like La(OTf)3. frontiersin.org | Stereochemistry of the epoxide precursor. frontiersin.org | Requires synthesis of a stereodefined epoxy amine precursor. |
| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of imines and alkenes. rsc.org | Electronic and steric properties of substituents; reaction proceeds via a stereospecific singlet state exciplex. rsc.org | Potentially high stereocontrol depending on the choice of imine and enol ether precursors. |
| Aziridine Ring Expansion | [3+1] expansion of methylene aziridines with carbenes. nih.gov | Chirality transfer from the aziridine substrate. nih.gov | Offers a pathway to highly substituted azetidines with predictable stereochemistry. |
Enantioselective Biotransformations and Synthetic Applications
While specific enantioselective biotransformations leading directly to this compound have not been extensively reported, the broader field of biocatalysis offers promising avenues for accessing chiral azetidine derivatives. Enzymatic resolutions are a powerful tool for separating enantiomers of racemic mixtures, and this approach could be applied to a suitable precursor of this compound.
For instance, lipases are commonly employed for the kinetic resolution of racemic alcohols and esters. A synthetic intermediate, such as a racemic 3-ethyl-3-hydroxyazetidine derivative, could potentially be resolved through enantioselective acylation or hydrolysis catalyzed by a lipase. The subsequent methylation of the resolved 3-hydroxyazetidine would then yield the enantiopure this compound.
Another approach involves the use of nitrile-metabolizing enzymes. Biotransformations of nitriles can provide an efficient and practical synthesis of chiral carboxamides with high enantiomeric excess. nih.gov While this has been demonstrated for oxiranecarboxamides, similar enzymatic systems could potentially be engineered or discovered for the resolution of azetidine-containing nitriles.
The synthetic applications of enantiopure 3-substituted azetidines are vast, particularly in medicinal chemistry where the stereochemistry of a molecule is often critical for its biological activity. Chiral azetidines serve as valuable building blocks for the synthesis of more complex molecules. acs.org The enantioselective ring-opening of 3-substituted azetidines, for example, can be promoted by chiral hydrogen-bond donor catalysts to afford synthetically useful bifunctional α-amino-γ-halopropane chiral building blocks. acs.org
Determination of Relative and Absolute Configuration
The unambiguous determination of the relative and absolute configuration of stereoisomers of this compound is crucial for understanding its properties and for quality control in its synthesis. A combination of spectroscopic methods and X-ray crystallography is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For substituted azetidines, specific NMR experiments can provide valuable information about the relative stereochemistry.
The Nuclear Overhauser Effect (NOE) is particularly useful for determining the spatial proximity of protons. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, typically within 5 Å. For a 3,3-disubstituted azetidine, NOE correlations between the substituents at C3 and the protons on the azetidine ring can help to establish their relative orientation. For example, an NOE between the ethyl group protons and a specific proton on the azetidine ring would indicate that they are on the same face of the ring. The configurational assignment of several azetidine derivatives has been successfully achieved using NOE experiments. ipb.pt
Heteronuclear Overhauser Effect (HOE) spectroscopy can also be employed to determine the proximity of different types of nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. This can provide complementary information to proton-proton NOE data.
In addition to NOE and HOE, the analysis of vicinal coupling constants (³J) between protons on the azetidine ring can also provide stereochemical insights. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In azetidine systems, Jcis is generally larger than Jtrans, which can aid in the assignment of relative stereochemistry. ipb.pt
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. By diffracting X-rays through a crystalline sample, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
For a chiral molecule like this compound, if a suitable single crystal of one of its enantiomers can be grown, X-ray crystallography can be used to determine its absolute configuration. This is often achieved by the inclusion of a heavy atom in the crystal structure, which allows for the determination of the anomalous dispersion effect. The structure of various substituted azetidines has been confirmed by X-ray crystallographic analysis. nih.govacs.orgmdpi.com
Even in cases where a single enantiomer is not available, X-ray crystallography of a racemic crystal can provide definitive information about the relative stereochemistry of the molecule. This data is invaluable for confirming the stereochemical assignments made by spectroscopic methods.
Influence of Substituent Effects on Stereoselectivity
The nature of the substituents on the precursors to the azetidine ring plays a critical role in determining the stereoselectivity of the ring-forming reaction. Both steric and electronic effects of the ethyl and methoxy (B1213986) groups (or their precursors) in the synthesis of this compound can significantly influence the diastereomeric and enantiomeric outcome.
In intramolecular cyclization reactions, the steric bulk of the substituents can influence the preferred transition state geometry, leading to the formation of one diastereomer over another. For example, in the cyclization of a linear precursor, the substituents will tend to occupy positions that minimize steric interactions, thereby directing the stereochemical course of the reaction.
In intermolecular reactions such as [2+2] cycloadditions, the substituents on both reacting partners affect the facial selectivity of the approach. An electron-donating group like a methoxy group can influence the electronic properties of a reactant, potentially altering its reactivity and selectivity. The ethyl group, being sterically more demanding than a methyl group, can create a more biased steric environment, leading to higher diastereoselectivity.
The stereoelectronic effects of the substituents can also be important. These effects arise from the interaction of the orbitals of the substituents with the orbitals of the reacting centers. For instance, the alignment of a substituent's orbitals with the developing bonds in the transition state can stabilize one stereochemical pathway over another.
| Effect | Description | Impact on this compound Synthesis |
|---|---|---|
| Steric Hindrance | The spatial bulk of the ethyl and methoxy groups influencing the approach of reagents and transition state geometries. | Can lead to high diastereoselectivity by favoring less sterically congested pathways. The ethyl group is expected to have a more significant steric influence than a methyl group. |
| Electronic Effects | The electron-donating or -withdrawing nature of the substituents affecting the reactivity and stability of intermediates and transition states. | The methoxy group, being electron-donating, can influence the electronic character of reaction intermediates, potentially affecting regioselectivity and stereoselectivity. |
| Stereoelectronic Effects | The influence of the orbital alignment of substituents on the stability of transition states. | Can lead to subtle but significant preferences for certain stereochemical outcomes by stabilizing specific transition state conformations. |
Theoretical and Computational Investigations of 3 Ethyl 3 Methoxyazetidine and Azetidine Systems
Quantum Chemical Studies
Quantum chemical studies, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intricacies of azetidine (B1206935) systems. These methods provide a molecular-level understanding of electronic structure, which governs the physical and chemical properties of these strained heterocycles.
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties
Density Functional Theory (DFT) has become a standard tool for elucidating reaction mechanisms and predicting the properties of azetidine derivatives. DFT calculations have been successfully employed to understand the regioselectivity of cyclization reactions that form the azetidine ring. For instance, in the copper-catalyzed photoredox cyclization of ynamides, DFT calculations have shown that the 4-exo-dig pathway is kinetically favored over the alternative 5-endo-dig pathway, thus explaining the observed product distribution. nih.gov
Theoretical studies on nitroimine derivatives of azetidine have utilized DFT to calculate heats of formation (HOFs) and bond dissociation energies (BDEs), which are crucial parameters for assessing the stability and energetic properties of these compounds. researchgate.net These calculations help in designing novel high-energy-density materials with tailored properties. researchgate.net
Table 1: Representative Applications of DFT in Azetidine Chemistry
| Area of Investigation | Key Insights from DFT Calculations | Reference |
|---|---|---|
| Reaction Mechanism | Determination of kinetically favored reaction pathways (e.g., 4-exo-dig vs. 5-endo-dig cyclization). | nih.gov |
| Energetic Properties | Calculation of heats of formation and bond dissociation energies for stability analysis. | researchgate.net |
| Molecular Structure | Optimization of ground state and transition state geometries. | nih.gov |
Ab Initio Approaches in Chemical Phenomena Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying chemical phenomena in azetidine systems. These methods are particularly useful for studying small molecules where high accuracy is required. For example, high-level ab initio calculations have been used to study the nitrogen inversion barrier and ring-opening reactions of aziridines, the three-membered ring analogues of azetidines, providing a foundation for understanding similar processes in the more strained four-membered ring. acs.org Conformational studies of L-azetidine-2-carboxylic acid have been carried out using ab initio Hartree-Fock (HF) and DFT methods to explore conformational preferences and cis-trans isomerization, highlighting the impact of the four-membered ring on peptide structure. nih.gov
Mechanistic Rationalization of Chemical Reactions
Computational chemistry plays a pivotal role in rationalizing the mechanisms of chemical reactions involving azetidines. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of why certain products are formed and how reaction conditions can influence the outcome.
Elucidation of Reaction Pathways and Transition States
The considerable ring strain of azetidines is a key driver of their reactivity. rsc.orgrsc.org Computational studies are instrumental in mapping out the potential energy surfaces of reactions involving these strained rings. For example, in the synthesis of azetidines via aza Paternò-Büchi reactions, computational investigations have been used to support the proposed reaction mechanisms. rsc.org Similarly, mechanistic studies on the configurational stability of α-lithiated N-Boc azetidines have been reported, contributing to the understanding of functionalization reactions of the azetidine ring. rsc.org The development of new synthetic methods, such as the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, often relies on mechanistic studies to understand the role of the photocatalyst and the nature of the excited state intermediates. rsc.org
Application of Computational Models to Predict Reaction Outcomes
Computational models are increasingly being used to predict the feasibility and outcome of chemical reactions, thereby guiding experimental efforts. mit.edu In the context of azetidine synthesis, researchers at MIT and the University of Michigan have developed computational models to predict which combinations of alkenes and oximes will react to form azetidines in a photocatalyzed process. mit.edu By calculating the frontier orbital energies of the reactants, these models can quickly screen potential substrates and predict the likelihood of a successful reaction. mit.edu This predictive power accelerates the discovery of new synthetic routes to functionalized azetidines. mit.edu
Table 2: Predictive Modeling of Azetidine Synthesis
| Reactant Pair (Alkene-Oxime) | Computational Prediction | Experimental Outcome | Reference |
|---|---|---|---|
| Pair A | Reaction will occur with high yield | High yield of azetidine product | mit.edu |
| Pair B | Reaction will not occur or give low yield | No reaction or low yield observed | mit.edu |
Conformational Analysis and Ring Strain Effects in Azetidine Ring Systems
The four-membered ring of azetidine is conformationally constrained and possesses significant ring strain, which influences its structure and reactivity. rsc.org The azetidine ring is not planar and undergoes a puckering motion. nih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring. nih.govresearchgate.net
Computational studies have shown that the azetidine ring can adopt a puckered structure, and the energetic barrier to ring inversion is relatively low. nih.gov In a computational study of fluorinated azetidine derivatives, it was observed that the ring pucker could be influenced by a favorable interaction between a carbon-fluorine dipole and a positively charged nitrogen atom. researchgate.net This demonstrates how subtle electronic effects can have a significant impact on the conformational preferences of the azetidine ring. researchgate.net The ring strain in azetidines not only affects their conformation but also makes them susceptible to ring-opening reactions, a property that is exploited in various synthetic transformations. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Ethyl-3-methoxyazetidine |
| Azetidine |
| L-azetidine-2-carboxylic acid |
| 2-isoxazoline-3-carboxylate |
| Alkene |
| Oxime |
Studies on Electronic Properties and Reactivity Prediction (e.g., HOMO/LUMO Analysis)
The electronic properties of azetidine derivatives are of significant interest due to their wide-ranging applications. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate these characteristics. nih.govresearchgate.net A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. frontiersin.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. frontiersin.orgbiomedres.us A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. biomedres.us
For azetidine systems, the reactivity is significantly influenced by their considerable ring strain. rsc.org Computational studies on various azetidine derivatives help in understanding how different substituents affect the electronic structure and, consequently, the reactivity of the molecule. For instance, the introduction of various functional groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity for specific applications. frontiersin.org
While no specific HOMO/LUMO data for this compound has been reported, a representative analysis of a generic substituted azetidine derivative is presented in the table below to illustrate the type of data generated in such computational studies.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capacity |
| LUMO Energy | -0.8 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and stability |
This table is illustrative and does not represent actual data for this compound.
Assessment of Multi-Reference Character in Azetidine Systems
In computational chemistry, the electronic structure of a molecule is often described by a single reference determinant, such as the Hartree-Fock wavefunction. However, for certain molecular systems, particularly those with stretched bonds, transition states, or near-degenerate orbitals, a single-reference description is inadequate. nih.govstackexchange.com These systems are said to possess significant "multi-reference character," meaning that their electronic wavefunction is a combination of multiple electronic configurations. stackexchange.com
The assessment of multi-reference character is crucial for obtaining accurate computational results. nih.govosti.gov Failure to account for significant multi-reference character can lead to erroneous predictions of molecular properties and reactivity. nih.gov Various diagnostics have been developed to quantify the degree of multi-reference character in a system. nih.gov
Strained ring systems, such as azetidines, could potentially exhibit multi-reference character, especially in the context of ring-opening reactions or in their excited states. The strain in the four-membered ring could lead to unusual bonding situations that are not well-described by single-reference methods. However, there is a lack of specific studies in the current literature that assess the multi-reference character of this compound or even general azetidine systems. Such an investigation would be a valuable area for future research to ensure the accuracy of theoretical predictions for this class of compounds.
Computational Explanation of Ring-Formation Rules (e.g., Baldwin's Rules)
The formation of cyclic compounds is governed by a set of empirical rules known as Baldwin's Rules, which predict the relative favorability of different ring-closure reactions. chem-station.com These rules are based on the stereochemical requirements of the transition states for cyclization. chem-station.com Computational chemistry has provided a quantum mechanical basis for these rules, offering a deeper understanding of the factors that control ring formation.
Baldwin's rules classify ring closures based on the ring size, the hybridization of the atom being attacked (tet, trig, or dig), and whether the breaking bond is within (endo) or outside (exo) the newly formed ring. scripps.edu For the formation of four-membered rings like azetidine, Baldwin's rules predict that 4-exo-tet cyclizations are favored, while 4-endo-tet cyclizations are disfavored.
Computational studies, often using DFT, have been instrumental in explaining the energetic rationale behind these empirical observations for azetidine synthesis. acs.org These studies analyze the transition state geometries and activation energies for various possible cyclization pathways. For instance, in the formation of azetidines from substituted oxiranes, quantum chemical calculations have shown that the transition state leading to the four-membered ring is energetically more favorable than the one leading to a five-membered pyrrolidine (B122466) ring, in agreement with experimental outcomes and Baldwin's rules. acs.org The calculations reveal that the preference for azetidine formation is a result of a delicate balance between ring strain and orbital overlap in the transition state. acs.org The ideal transition state for such SN2 reactions requires a specific angle of attack for the nucleophile, which provides the highest overlap between the HOMO of the nucleophile and the LUMO of the electrophile. acs.orgnih.gov
While these computational studies provide a general understanding of azetidine ring formation, no specific computational analysis of the cyclization pathways leading to this compound has been documented.
Q & A
Q. What are the established synthetic routes for 3-Ethyl-3-methoxyazetidine, and how do reaction conditions influence yield and purity?
Answer: Synthesis of azetidine derivatives often involves cyclization or substitution reactions. For example, analogous compounds like 4-azidofurazan-3-amine derivatives are synthesized via cycloaddition or nucleophilic substitution, with yields highly dependent on solvent polarity, temperature, and catalyst selection . For this compound, optimizing reaction time (e.g., 12–24 hours for similar azetidines) and using anhydrous conditions can minimize side products like ring-opening byproducts. Characterization via -NMR and GC-MS is critical to confirm purity (>95% for research-grade synthesis) .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
Answer:
- Spectroscopy : -NMR (δ 1.2–1.5 ppm for ethyl groups; δ 3.3–3.5 ppm for methoxy protons) and -NMR (e.g., 50–60 ppm for azetidine carbons) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 129.2 for the parent ion).
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity and detect impurities .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use chemical fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to 4-hydroxy-3-methoxyphenylacetic acid’s hazards ).
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and repurify via distillation if necessary .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in ring-opening reactions?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect may stabilize transition states in SN2 reactions. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. What strategies address contradictions in reported solubility data for this compound across solvents?
Answer:
- Methodological Consistency : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5°C).
- Data Reconciliation : Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility with polarity. For example, high solubility in THF (δ ≈ 18 MPa) vs. low solubility in hexane (δ ≈ 14 MPa) .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to experimental error .
Q. How can researchers design experiments to assess the compound’s thermal stability under catalytic conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments to identify decomposition temperatures.
- In Situ IR Spectroscopy : Monitor functional groups (e.g., methoxy C-O stretch at 1100 cm) during heating.
- Catalytic Screening : Test metal catalysts (e.g., Pd/C or Ru complexes) under inert vs. oxidative atmospheres to evaluate stability thresholds .
Q. What are the best practices for integrating this compound into supramolecular systems (e.g., host-guest complexes)?
Answer:
- Host Design : Use macrocycles like cucurbiturils or cyclodextrins with cavity sizes matching the azetidine’s ethyl/methoxy groups.
- Binding Studies : Conduct -NMR titration (shift perturbations) or isothermal titration calorimetry (ITC) to quantify binding constants (K).
- Molecular Dynamics Simulations : Predict binding modes and entropy contributions using software like GROMACS .
Methodological Guidance
Q. How should researchers critically evaluate literature on azetidine derivatives to identify knowledge gaps?
Answer:
- Systematic Review : Follow PRISMA guidelines to screen peer-reviewed articles (e.g., PubMed, SciFinder) using keywords like “azetidine synthesis” or “methoxyazetidine reactivity.”
- Gap Analysis : Tabulate reported properties (e.g., yields, spectroscopic data) and flag inconsistencies or understudied areas (e.g., enantioselective synthesis) .
- Thematic Coding : Categorize studies by application (e.g., medicinal chemistry, catalysis) to prioritize unexplored domains .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
Answer:
- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations using nonlinear regression (software: GraphPad Prism).
- EC/LC Calculation : Bootstrap confidence intervals (10,000 iterations) to account for variability.
- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate overall toxicity .
Data Presentation Standards
Q. How should researchers present spectroscopic and chromatographic data to ensure reproducibility?
Answer:
- NMR : Report solvent, frequency, and reference peaks (e.g., TMS at 0 ppm). Include full spectra in supplementary materials.
- Chromatography : Specify column type, flow rate, and detection wavelength. Provide retention times and area-% purity.
- Data Repositories : Deposit raw data in platforms like Zenodo or Figshare with DOI links .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
